

Application Notes and Protocols for Tapi-1 Immunoprecipitation

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Compound of Interest

Compound Name: Tapi-1

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These application notes provide a detailed protocol for the immunoprecipitation of TNF- α -converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), from cells treated with the inhibitor **Tapi-1**. This procedure is essential for studying the interaction between **Tapi-1** and its target protein, as well as for downstream applications such as Western blotting to analyze the immunoprecipitated protein complex.

Introduction

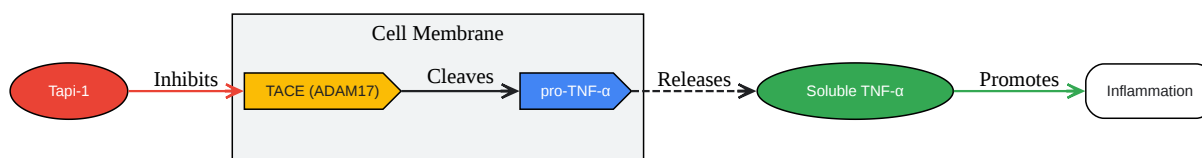
Tapi-1 is a broad-spectrum metalloproteinase inhibitor that effectively targets TACE (ADAM17). [1][2] TACE is a key enzyme responsible for the shedding of the extracellular domains of various cell surface proteins, including tumor necrosis factor-alpha (TNF- α). [3] By inhibiting TACE, **Tapi-1** plays a crucial role in modulating inflammatory responses and other cellular processes. [1] Immunoprecipitation is a robust technique used to isolate a specific protein (in this case, TACE/ADAM17) from a complex mixture, such as a cell lysate, using a specific antibody. [4][5] This protocol details the steps to immunoprecipitate TACE/ADAM17 from cells that have been treated with **Tapi-1**, allowing for the investigation of the inhibitor's effect on the enzyme.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of **Tapi-1** from various studies. These values are crucial for designing experiments involving cell treatment.

Parameter	Value	Cell Line/System	Notes
IC ₅₀	5-100 μ M	Varies	Effective concentration for inhibiting the cleavage of TNF- α , TNFRI (p60), and TNFRII (p80).
Effective Concentration	5 μ M	TE-1 and Eca109 cells	Inhibited cell migration and invasion, and enhanced chemosensitivity to cisplatin.[6]
Effective Concentration	10, 20 μ M	TE-1 and Eca109 cells	Significantly inhibited cell viability in a dose-dependent manner.[6]
Effective Concentration	1 μ M	LPS-treated HK-2 cells	Increased cell viability and attenuated the induction of renal IL-6 and TNF α mRNA expression.[1]

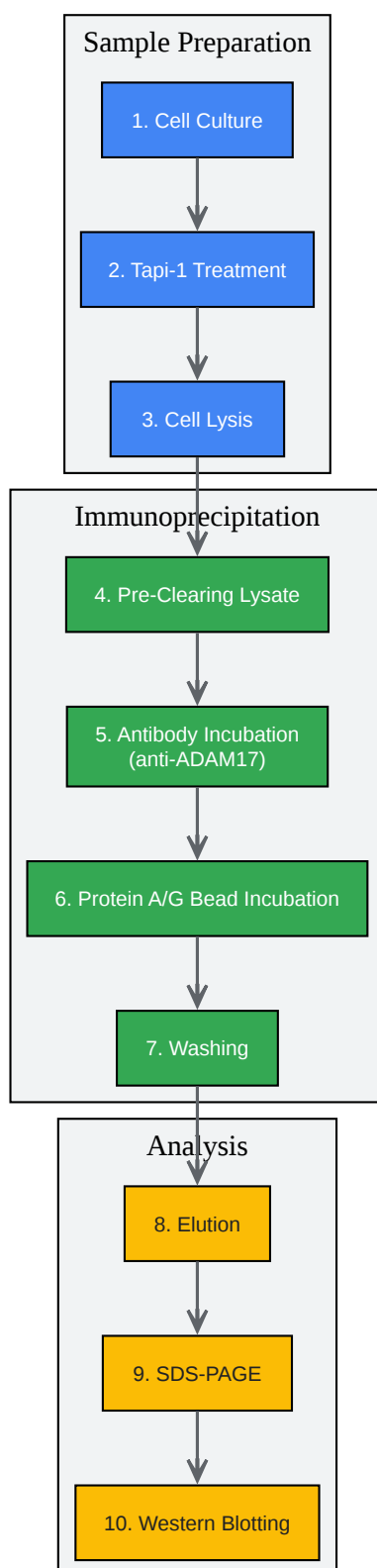
Signaling Pathway of TACE/ADAM17 Inhibition by Tapi-1



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Caption: Inhibition of TACE (ADAM17) by **Tapi-1** blocks the cleavage and release of soluble TNF- α .

Experimental Workflow for Tapi-1 Immunoprecipitation



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Caption: Workflow for immunoprecipitation of TACE/ADAM17 from **Tapi-1** treated cells.

Detailed Experimental Protocol:

Immunoprecipitation of TACE/ADAM17

This protocol is designed for the immunoprecipitation of TACE/ADAM17 to study its interaction with the inhibitor **Tapi-1**.

Materials and Reagents

- Cell Lines: A cell line known to express TACE/ADAM17 (e.g., HEK293, HeLa, or U937 cells).
- **Tapi-1** Inhibitor: Stock solution in DMSO.
- Primary Antibody: A high-quality antibody validated for immunoprecipitation of TACE/ADAM17 (e.g., rabbit polyclonal or monoclonal anti-ADAM17 antibody).
- Isotype Control Antibody: Rabbit or mouse IgG, matching the host species of the primary antibody.
- Protein A/G Agarose or Magnetic Beads.
- Lysis Buffer: RIPA buffer is recommended for membrane proteins like TACE/ADAM17.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[\[8\]](#)
- Wash Buffer: A buffer with a composition similar to the lysis buffer but with a lower detergent concentration, or ice-cold PBS.
- Elution Buffer: 1x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
- Protease and Phosphatase Inhibitor Cocktails.
- Phosphate-Buffered Saline (PBS).
- Microcentrifuge tubes, refrigerated centrifuge, and rotator.

Experimental Procedure

- 1. Cell Culture and Treatment with **Tapi-1****
 - a. Culture cells to approximately 80-90% confluency in appropriate culture dishes.
 - b. Treat the cells with the desired concentration of **Tapi-1** (e.g., 5-20 μ M) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[6] The optimal concentration and incubation time should be determined empirically for your specific cell line and experimental goals.
- 2. Cell Lysis**
 - a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - b. Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the cell monolayer (e.g., 1 mL for a 10 cm dish).[8]
 - c. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
 - d. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
 - e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein sample.
 - g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- 3. Pre-Clearing the Lysate (Optional but Recommended)**
 - a. To reduce non-specific binding, add 20-30 μ L of Protein A/G bead slurry to 500 μ g - 1 mg of protein lysate.
 - b. Incubate on a rotator for 1 hour at 4°C.
 - c. Centrifuge at 2,500 rpm for 3 minutes at 4°C and carefully transfer the supernatant to a new tube, avoiding the beads.
- 4. Immunoprecipitation**
 - a. To the pre-cleared lysate, add the primary anti-ADAM17 antibody (the optimal amount should be determined by titration, typically 1-5 μ g).
 - b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
 - c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C.
 - d. Add 30-50 μ L of Protein A/G bead slurry to each tube.
 - e. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
- 5. Washing**
 - a. Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C.
 - b. Carefully aspirate and discard the supernatant.
 - c. Resuspend the beads in 1 mL of ice-cold Wash Buffer.
 - d. Repeat the centrifugation and wash steps 3-5 times to remove non-specifically bound proteins.

6. Elution a. After the final wash, carefully remove all supernatant. b. To elute the immunoprecipitated proteins, add 30-50 μ L of 1x Laemmli sample buffer directly to the beads. c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes. d. Centrifuge at maximum speed for 1 minute to pellet the beads. e. Carefully collect the supernatant, which contains the eluted proteins.

7. Analysis a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an antibody against TACE/ADAM17 or other proteins of interest.

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